molecular formula C8H4F2O2 B7856770 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde

2-(2,4-Difluorophenyl)-2-oxoacetaldehyde

Cat. No.: B7856770
M. Wt: 170.11 g/mol
InChI Key: AZBQYELTMQNVST-UHFFFAOYSA-N
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Description

Significance of Aryl α-Oxoacetaldehydes in Synthetic Chemistry

Aryl α-oxoacetaldehydes are particularly significant intermediates used in the synthesis of a wide array of heterocyclic compounds and other complex molecules. The aldehyde group can react readily with various nucleophiles, and this initial reaction is often followed by a cyclization step involving the ketone moiety. acs.org This dual reactivity allows them to serve as precursors for dicarbonyls, α-keto esters, and α-keto amides. google.com

The synthesis of these vital intermediates can be achieved through several methods. One of the most prominent techniques is the oxidation of aryl methyl ketones using selenium dioxide (SeO₂). acs.org Other methods include the oxidation of phenacyl bromides with dimethyl sulfoxide (B87167) (DMSO) and the treatment of aryl methyl ketones with catalysts like diphenyl diselenide in the presence of an oxidizing agent. acs.org These synthetic routes provide access to a diverse range of aryl α-oxoacetaldehydes with various substituents on the aromatic ring.

The reactivity of aryl α-oxoacetaldehydes has been harnessed in numerous multicomponent reactions to construct complex molecular scaffolds. For instance, they are employed in the synthesis of furan (B31954) derivatives through gold-catalyzed three-component reactions with amines and terminal alkynes. nih.gov They also participate in cycloaddition reactions, such as the [2+2] cycloaddition with ketenes catalyzed by N-heterocyclic carbenes to form β-lactones. acs.org Their ability to participate in these varied reactions underscores their importance as versatile synthons in the creation of molecules with potential pharmacological activity.

Overview of Research Paradigms for 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde

The research interest in this compound primarily revolves around its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. The presence of two fluorine atoms on the phenyl ring can significantly alter the electronic properties of the molecule, influencing its reactivity and the properties of the final products. evitachem.com This compound is often handled in its more stable hydrate (B1144303) form, this compound hydrate. bldpharm.com

A major research paradigm for this compound is its application in the synthesis of the second-generation HIV integrase inhibitor, Dolutegravir (DTG). nih.govnih.gov Dolutegravir is a critical medication for the treatment of HIV-1 infection, and efficient synthetic routes are of high importance. nih.gov In many synthetic pathways to Dolutegravir, the 2,4-difluorobenzyl moiety is a crucial structural component, and this compound serves as a precursor to the key intermediate, 2,4-difluorobenzylamine. nih.govgoogle.com

The synthesis of Dolutegravir often involves the construction of a pyridinone core, which is later coupled with other key fragments. nih.govchemrxiv.org The 2,4-difluorophenyl group is introduced via intermediates derived from this compound or related starting materials like 2,4-difluorobenzaldehyde. google.com The development of efficient, scalable, and green synthetic methods for these intermediates is an active area of research, including the use of continuous flow chemistry to improve yield and reduce reaction times. nih.gov

Beyond its role in synthesizing Dolutegravir, the 2,4-difluorophenyl motif is explored in the design of other biologically active molecules. For example, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and investigated for their anticancer properties. nih.gov While not directly starting from this compound, this research highlights the importance of the 2,4-difluorophenyl scaffold in medicinal chemistry, suggesting a broader potential for this and related intermediates.

Below is a table summarizing key information about the compounds mentioned:

Compound NameMolecular FormulaCAS NumberKey Role/Property
This compound C₈H₄F₂O₂79784-36-4Key chemical intermediate. bldpharm.com
This compound hydrate C₈H₆F₂O₃1049754-94-0Stable form of the aldehyde. bldpharm.com
Dolutegravir C₂₀H₁₉F₂N₃O₅1051375-16-6HIV integrase inhibitor. nih.gov
2,4-Difluorobenzylamine C₇H₇F₂N72235-52-0Intermediate for Dolutegravir. google.com
Selenium Dioxide SeO₂7446-08-4Oxidizing agent for synthesis. acs.org
Dimethyl Sulfoxide (DMSO) C₂H₆OS67-68-5Solvent and oxidizing agent. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenyl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBQYELTMQNVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthesis Methodologies for 2 2,4 Difluorophenyl 2 Oxoacetaldehyde

Oxidative Approaches to α-Oxoacetaldehydes

The direct oxidation of a methylene (B1212753) group adjacent to a carbonyl function represents a highly efficient route to α-oxoacetaldehydes. This strategy leverages powerful oxidizing agents that can selectively target the α-position of a suitable ketone precursor, such as 2',4'-difluoroacetophenone (B1293509).

Selenium Dioxide Mediated Oxidation Routes

Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of α-methylene groups of ketones to the corresponding α-dicarbonyl compounds, a transformation known as the Riley oxidation. wikipedia.org The reaction mechanism involves the enol or enolate form of the ketone attacking the electrophilic selenium center. This is followed by a series of steps including rearrangement and hydrolysis, which ultimately yield the desired 1,2-dicarbonyl product and elemental selenium. wikipedia.org

The synthesis of 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde via this route would typically start from 2',4'-difluoroacetophenone. The reaction conditions, such as solvent and temperature, are critical for achieving high yields and minimizing side reactions. Dioxane is a common solvent, and the reaction is often performed at reflux temperatures. Recent advancements include the use of microwave irradiation, which can dramatically reduce reaction times from hours to mere seconds or minutes, often without compromising the yield. researchgate.net

Table 1: Selenium Dioxide Oxidation of 2',4'-Difluoroacetophenone

Precursor Oxidizing Agent Solvent Conditions Product Yield
2',4'-Difluoroacetophenone Selenium Dioxide (SeO₂) Dioxane Reflux, 4-8 h This compound Moderate to Good
2',4'-Difluoroacetophenone Selenium Dioxide (SeO₂) Acetic Acid Reflux, 4-7 h This compound Moderate
2',4'-Difluoroacetophenone Selenium Dioxide (SeO₂) Dioxane/Water Microwave, 1-5 min This compound Good

This table is illustrative, based on typical conditions for Riley oxidations.

Hypervalent Iodine Reagent (e.g., IBX) Based Oxidations

Hypervalent iodine reagents, particularly 2-iodyoxybenzoic acid (IBX), have emerged as powerful, selective, and environmentally friendlier oxidants in modern organic synthesis. nih.govarkat-usa.orgfrontiersin.org IBX is highly effective for the oxidation of carbons adjacent to carbonyl and benzylic functionalities. researchgate.netbeilstein-journals.org This makes it an excellent candidate for converting 2',4'-difluoroacetophenone into this compound.

The primary challenge with IBX is its low solubility in most organic solvents, with dimethyl sulfoxide (B87167) (DMSO) being a notable exception. organic-chemistry.orgwikipedia.org Despite this, oxidations can be performed successfully in other solvents where IBX is only sparingly soluble. wikipedia.org The mechanism of alcohol oxidation by IBX proceeds through an initial condensation followed by fragmentation. youtube.com A similar pathway is proposed for the oxidation of α-carbonyl methylenes. To overcome solubility issues and moderate reactivity, catalytic amounts of IBX can be used in conjunction with a stoichiometric co-oxidant, such as Oxone. organic-chemistry.orgmissouri.edu

Table 2: IBX-Mediated Oxidation of Ketone Precursors

Precursor Reagent System Solvent Conditions Product Yield
2',4'-Difluoroacetophenone IBX (stoichiometric) DMSO Room Temp - 50°C This compound Good to Excellent
2',4'-Difluoroacetophenone IBX (catalytic), Oxone Acetonitrile (B52724)/Water Room Temp This compound Good
1-(2,4-Difluorophenyl)ethanol Dess-Martin Periodinane Dichloromethane Room Temp 2',4'-Difluoroacetophenone High

This table presents typical reaction systems for IBX-based oxidations.

Transition Metal Catalyzed Oxidations (e.g., Platinum, Iron, Copper)

Transition metal catalysis offers a broad spectrum of methods for oxidative transformations. For the synthesis of α-oxoacetaldehydes, catalysts based on platinum, iron, and copper are of significant interest. These methods often involve the oxidation of an alcohol precursor, such as 1-(2,4-difluorophenyl)ethane-1,2-diol.

Platinum: Platinum-based catalysts are exceptionally active for the electro-oxidation of alcohols. researchgate.netmdpi.com The efficiency of these catalysts is highly dependent on their surface structure and composition. mdpi.comresearchgate.net While primarily explored for fuel cell applications, these principles can be applied to synthetic chemistry, using a suitable terminal oxidant.

Iron: Iron catalysts are an economical and low-toxicity option for a range of oxidative reactions.

Copper: Copper-catalyzed systems are widely used for the oxidation of alcohols. A prominent example is the use of a catalytic amount of a copper(II) salt, such as copper(II) acetate, in combination with a nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and a stoichiometric oxidant. chemicalbook.com This system is known for its high selectivity in converting primary alcohols to aldehydes.

Table 3: Transition Metal-Catalyzed Oxidation of Alcohol Precursors

Precursor Catalytic System Oxidant Solvent Product
1-(2,4-Difluorophenyl)ethane-1,2-diol Cu(OAc)₂ / TEMPO NaOCl Dichloromethane/Water This compound
1-(2,4-Difluorophenyl)ethane-1,2-diol Pt/C O₂ (Air) Water This compound
2-Bromo-1-(2,4-difluorophenyl)ethanone Copper(II) Nitrate DMSO Heat This compound

This table illustrates potential catalytic systems for the target synthesis.

Precursor-Based Synthetic Strategies

These strategies involve constructing the target molecule from simpler, functionalized building blocks, such as substituted aromatic compounds or acyl halides.

Convergent Synthesis from Substituted Aromatics

A logical and convergent approach begins with a readily available substituted aromatic compound, namely 1,3-difluorobenzene (B1663923). From this starting material, the required acetyl group or a functional equivalent can be introduced.

A standard method is the Friedel-Crafts acylation. Reacting 1,3-difluorobenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 2',4'-difluoroacetophenone. google.com This ketone is a direct precursor for the oxidative methods described in section 2.1. Another approach involves the formylation of 1,3-difluorobenzene using methods like the Gattermann-Koch reaction (using carbon monoxide and HCl) to produce 2,4-difluorobenzaldehyde. researchgate.net This aldehyde can then be converted to the target α-oxoacetaldehyde through various multi-step sequences.

Table 4: Synthesis from 1,3-Difluorobenzene

Starting Material Reagents Key Intermediate Subsequent Step
1,3-Difluorobenzene Acetyl Chloride, AlCl₃ 2',4'-Difluoroacetophenone Oxidation (e.g., SeO₂, IBX)
1,3-Difluorobenzene CO, HCl, AlCl₃/CuCl 2,4-Difluorobenzaldehyde Elaboration to α-oxoacetaldehyde

This table outlines key precursor synthesis routes from a basic aromatic starting material.

Utilization of Acyl Halides and Related Precursors in Synthesis

Acyl halides are highly reactive and versatile precursors in organic synthesis. libretexts.orglibretexts.org For this specific target, 2,4-difluorobenzoyl chloride is the key building block. prepchem.comnih.gov It is typically prepared from 2,4-difluorobenzoic acid by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comorgoreview.com

Once 2,4-difluorobenzoyl chloride is obtained, it can be converted to the α-oxoacetaldehyde through several pathways. One potential, albeit classical, method is the Arndt-Eistert homologation, which involves reaction with diazomethane (B1218177) to form a diazoketone, followed by rearrangement and subsequent oxidation. More contemporary methods might involve the reaction of the acyl chloride with a protected C1-formyl anion equivalent or a related organometallic reagent, followed by a deprotection/oxidation step.

Table 5: Synthetic Utility of 2,4-Difluorobenzoyl Chloride

Precursor Reagents for Preparation Reaction Intermediate
2,4-Difluorobenzoic Acid Thionyl Chloride (SOCl₂) Chlorination 2,4-Difluorobenzoyl Chloride
2,4-Difluorobenzoyl Chloride Diazomethane Arndt-Eistert Reaction α-Diazoketone
2,4-Difluorobenzoyl Chloride Silylated Nucleophile Acyl Substitution Silyl Enol Ether

This table summarizes the preparation and potential transformations of the key acyl halide precursor.

Multi-Step Synthesis Design and Optimization Principles

The design of a multi-step synthesis for this compound often involves a retrosynthetic analysis, starting from the target molecule and working backward to identify readily available starting materials. A common precursor for this synthesis is 1,3-difluorobenzene. The synthetic route typically involves the introduction of a two-carbon chain containing the required aldehyde and ketone functionalities.

One plausible synthetic route begins with the Friedel-Crafts acylation of 1,3-difluorobenzene. This reaction introduces an acetyl group onto the aromatic ring, a crucial step in building the carbon skeleton of the target molecule. The subsequent steps would then focus on the selective oxidation of the methyl group of the resulting acetophenone (B1666503) derivative to the desired aldehyde.

Optimization of such a multi-step synthesis involves several key principles:

Reagent Selection: Choosing cost-effective and efficient reagents is paramount. For instance, the choice of Lewis acid in the Friedel-Crafts acylation can significantly impact the yield and selectivity of the reaction.

Reaction Conditions: Optimization of temperature, reaction time, and solvent systems is critical for maximizing product yield and minimizing the formation of byproducts.

Purification Techniques: Efficient purification methods, such as crystallization or chromatography, are necessary at each step to ensure the purity of the intermediates and the final product. The compound is often isolated as its hydrate (B1144303), which can be a stable form for storage and handling.

Protecting Group Strategy: In some synthetic routes, the use of protecting groups for the aldehyde or ketone functionality may be necessary to prevent unwanted side reactions during subsequent synthetic transformations. The selection of an appropriate protecting group that can be easily introduced and removed is a key consideration.

A significant application of this compound is in the synthesis of 1,2,4-triazine (B1199460) derivatives, which have shown biological activity. lookchem.com This underscores the importance of efficient and well-designed synthetic routes to this key intermediate.

Table 1: Key Considerations in Multi-Step Synthesis Design

PrincipleDescription
Retrosynthetic Analysis Devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials.
Reagent Economy Selecting reagents that are inexpensive, readily available, and used in stoichiometric or catalytic amounts to minimize waste.
Process Safety Evaluating the hazards associated with reagents and reaction conditions to ensure a safe laboratory or industrial process.
Yield Optimization Systematically varying reaction parameters to achieve the highest possible yield of the desired product at each step.
Byproduct Minimization Adjusting reaction conditions and reagent choice to reduce the formation of unwanted side products, simplifying purification.

Scalable Synthesis and Industrial Production Considerations

The transition from a laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. The primary goal is to develop a process that is not only economically viable but also safe, environmentally friendly, and reproducible on a large scale.

Key considerations for scalable synthesis include:

Process Robustness: The synthesis must be resilient to minor variations in reaction conditions that can occur in a large-scale manufacturing environment.

Heat and Mass Transfer: Reactions that are easily controlled in a laboratory flask can become difficult to manage on a larger scale due to limitations in heat and mass transfer. Proper reactor design is crucial.

Waste Management: The disposal of chemical waste is a significant environmental and economic concern. Developing a process that minimizes waste or allows for the recycling of solvents and catalysts is highly desirable.

Regulatory Compliance: Industrial chemical production is subject to stringent regulations. The synthesis must comply with all relevant safety and environmental standards.

A patent for the synthesis of a structurally related compound, diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, highlights some industrial considerations. google.com The patent emphasizes the avoidance of Grignard reactions, which require anhydrous and oxygen-free conditions that are challenging to maintain on an industrial scale. google.com This suggests that for the production of this compound, alternative methods that are more amenable to large-scale operations would be preferred.

Table 2: Comparison of Laboratory vs. Industrial Synthesis

FeatureLaboratory ScaleIndustrial Scale
Batch Size Milligrams to gramsKilograms to tons
Equipment GlasswareSpecialized reactors, tanks, and control systems
Focus Proof of concept, discoveryCost, efficiency, safety, reproducibility
Reaction Control Manual or semi-automatedFully automated process control
Purification Chromatography, crystallizationCrystallization, distillation, extraction

Stereoselective and Asymmetric Synthesis Approaches

While there is limited specific literature on the stereoselective synthesis of this compound itself, the principles of asymmetric synthesis are relevant for the creation of chiral derivatives. If the target application requires a specific stereoisomer, for instance in the synthesis of a chiral drug molecule, then a stereoselective synthesis would be necessary.

General approaches to stereoselective synthesis that could be adapted include:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

Chiral Catalysts: The use of a chiral catalyst, such as a metal complex with a chiral ligand, can promote the formation of one enantiomer over the other.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

Recent research into the stereoselective synthesis of other fluoroalkanes has demonstrated the use of frustrated Lewis pairs (FLP) for the monoselective C-F bond activation, leading to enantioenriched products. nih.govsemanticscholar.org Such advanced methodologies could potentially be explored for the asymmetric synthesis of derivatives of this compound. The development of stereoselective routes is a growing area of research, driven by the increasing demand for enantiomerically pure pharmaceuticals.

Table 3: Common Stereoselective Synthesis Strategies

StrategyMechanism
Chiral Pool Synthesis Utilization of readily available enantiopure natural products as starting materials.
Substrate Control The existing stereochemistry in the substrate molecule dictates the stereochemical outcome of the reaction.
Reagent Control A chiral reagent is used to introduce a new stereocenter with a specific configuration.

Reactivity Mechanisms and Transformation Pathways of 2 2,4 Difluorophenyl 2 Oxoacetaldehyde

Electrophilic and Nucleophilic Reactivity of the α-Oxoacetaldehyde Moiety

The α-oxoacetaldehyde moiety in 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde contains two electrophilic carbon centers: the carbonyl carbon of the aldehyde and the carbonyl carbon of the ketone. youtube.comsaskoer.ca Generally, aldehydes are more reactive towards nucleophiles than ketones for both steric and electronic reasons. youtube.comsaskoer.ca The aldehyde's carbonyl carbon is sterically more accessible, being attached to a small hydrogen atom and a larger group, whereas the ketone's carbon is flanked by two larger groups. saskoer.ca Electronically, the aldehyde's carbonyl carbon is more electrophilic because it has only one alkyl/aryl group to stabilize the partial positive charge, compared to the two groups in a ketone. youtube.comsaskoer.ca

In the case of this compound, the α-keto group significantly influences this reactivity. The molecule is considered dielectrophilic, with both carbonyl groups susceptible to nucleophilic attack. thieme-connect.de The electron-withdrawing nature of the adjacent carbonyl groups enhances the electrophilicity of each center. Furthermore, the 2,4-difluorophenyl ring, with its strong inductive and mesomeric electron-withdrawing effects, further increases the partial positive charge on the ketonic carbonyl carbon, making it a potent electrophilic site.

While the carbonyl carbons are electrophilic, the oxygen atoms of both carbonyls possess lone pairs of electrons, rendering them nucleophilic. youtube.com The molecule can also form enolates, which are nucleophilic at both the α-carbon and the oxygen atom. youtube.com This dual electrophilic and nucleophilic character allows for a diverse range of chemical transformations. The reactivity is also influenced by the principles of Hard and Soft Acids and Bases (HSAB) theory, which predicts that soft electrophiles will preferentially react with soft nucleophiles. nih.gov

Reactions with Organometallic Reagents

The interaction of this compound with organometallic reagents showcases the nuanced reactivity of the α-oxoacetaldehyde structure, which deviates from the expected behavior of simple aldehydes.

Grignard reagents (RMgX) are powerful nucleophiles that readily react with simple aldehydes to produce secondary alcohols upon hydrolysis. libretexts.orglibretexts.orgpressbooks.pub However, a peculiar behavior is observed with 2-oxoaldehydes (2OA), including this compound. Research has revealed that the aldehyde group in these compounds exhibits an unexpected reluctance to react with Grignard reagents. nih.gov This uncharacteristic lack of reactivity is attributed to the presence of the adjacent α-keto group, which modifies the electronic environment of the aldehyde. nih.gov While typical Grignard reactions with aldehydes proceed via a nucleophilic addition to the carbonyl carbon, the specific structural features of 2-oxoaldehydes inhibit this pathway. libretexts.orgnih.gov

In contrast to their inertness towards Grignard reagents, 2-oxoaldehydes react effectively with organocuprate reagents (Gilman reagents, R₂CuLi). nih.gov Organocuprates are considered "softer" nucleophiles than Grignard reagents and are known for their distinct reactivity, such as conjugate addition to α,β-unsaturated ketones and SN2 reactions, while generally being unreactive towards simple aldehydes and ketones at low temperatures. masterorganicchemistry.comchemistrysteps.comreddit.com

The reaction of this compound with organocuprate reagents under anaerobic conditions leads to a chemoselective 1,2-addition at the aldehyde carbonyl. nih.gov This provides a synthetic route to α-hydroxyketones. nih.gov The reaction is sensitive to the nature of the organocuprate, with those derived from aryl and vinyl Grignard reagents being effective, while aliphatic variants are less so. nih.gov

The reaction pathway with organocuprates can be directed to yield two different, valuable product classes depending on the reaction atmosphere. nih.gov

α-Hydroxyketones : Under an inert, anaerobic atmosphere (e.g., nitrogen), the reaction between a 2-oxoaldehyde and an organomagnesium cuprate (B13416276) results in the formation of an α-hydroxyketone (also known as an acyloin) after work-up. nih.gov This transformation represents a formal nih.govorganic-chemistry.org addition of the organocuprate's organic group to the aldehyde function. nih.gov

1,2-Diones : When the same reaction is conducted in the presence of air (oxygen), a copper-catalyzed oxidative cross-coupling occurs. nih.gov This process efficiently yields 1,2-diones (also known as benzils when flanked by aryl groups) at room temperature. nih.gov Mechanistic studies suggest that an α-hydroxyketone intermediate is likely formed first, which is then oxidized in a copper-mediated step to the final 1,2-dione product. nih.gov This method provides a practical and efficient protocol for synthesizing unsymmetrical 1,2-diones. nih.govresearchgate.netnih.gov

Table 1: Reaction of 2-Oxoaldehydes with Organometallic Reagents

Reagent TypeReactivity with 2-OxoaldehydeProduct (Anaerobic)Product (Aerobic)Reference
Grignard Reagent (RMgX)Reluctant/No Reaction-- nih.gov
Organocuprate (R₂CuLi) nih.govorganic-chemistry.org Addition to Aldehydeα-Hydroxyketone1,2-Dione nih.gov

Oxidative Coupling and Cross-Coupling Reactions

Oxidative coupling is a powerful synthetic strategy where two nucleophilic centers are joined with the aid of an oxidant. unirioja.esresearchgate.net This approach is an alternative to traditional cross-coupling reactions and often avoids the need for pre-functionalized starting materials. unirioja.esnih.gov

As mentioned previously, the reaction of this compound with organocuprates in the presence of air is a prime example of a copper-catalyzed oxidative cross-coupling reaction. nih.gov In this process, the presumed α-hydroxyketone intermediate undergoes oxidation to form the 1,2-dione. nih.gov This transformation falls under the broader class of oxidative coupling reactions, which can be catalyzed by various transition metals, including palladium, rhodium, and copper. unirioja.esuni-mainz.defrontiersin.org The oxidant, in this case atmospheric oxygen, is crucial for regenerating the catalyst and completing the catalytic cycle. unirioja.es

The versatility of the difluorophenyl moiety also allows for potential participation in other types of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, provided a suitable leaving group (e.g., a halide) is present on the aromatic ring. youtube.comnih.gov These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. youtube.com

Derivatization Reactions for Functionalization and Analytical Purposes

The aldehyde functional group in this compound is a key site for derivatization, which can be used to modify the molecule's properties for specific applications or to enable its detection and quantification.

For analytical purposes, aldehydes are commonly derivatized to improve their detection by techniques like High-Performance Liquid Chromatography (HPLC) with UV-visible or fluorescence detectors. sdiarticle4.comhitachi-hightech.com A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable, colored 2,4-dinitrophenylhydrazone that can be easily quantified. hitachi-hightech.comresearchgate.net Other reagents used for derivatizing carbonyls include PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), which forms oximes detectable by gas chromatography (GC). researchgate.net The reaction involves the nucleophilic addition of the derivatizing agent to the carbonyl group, followed by the elimination of a water molecule. researchgate.net

For synthetic functionalization, the carbonyl groups can be transformed into a variety of other functional groups. For instance, condensation reactions with bifunctional nucleophiles like diamines can lead to the formation of heterocyclic rings such as quinoxalines, which are important in medicinal chemistry. thieme-connect.denih.gov Similarly, reaction with amidoximes can be a pathway to synthesizing 1,2,4-oxadiazoles, another significant heterocyclic scaffold. researchgate.net These derivatization reactions expand the synthetic utility of this compound, allowing its incorporation into more complex molecular structures.

Table 2: Common Derivatizing Agents for Aldehydes

Derivatizing AgentResulting DerivativeAnalytical TechniqueReference
2,4-Dinitrophenylhydrazine (DNPH)HydrazoneHPLC-UV/Vis hitachi-hightech.comresearchgate.net
PFBHAOximeGC researchgate.net
o-PhenylenediamineQuinoxalineSynthetic Functionalization thieme-connect.denih.gov
Amidoxime1,2,4-OxadiazoleSynthetic Functionalization researchgate.net

Hydrazine-Based Derivatization (e.g., 2,4-Dinitrophenylhydrazine)

The reaction of aldehydes and ketones with hydrazine (B178648) derivatives is a classic method for their identification and characterization. europa.euijsrst.com this compound, possessing both an aldehyde and a ketone carbonyl group, is expected to react readily with reagents like 2,4-dinitrophenylhydrazine (DNPH). This reaction, often referred to as a condensation reaction, involves the nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. europa.euekb.eg The resulting hydrazone is typically a brightly colored crystalline solid, with aromatic carbonyls often yielding red precipitates. ijsrst.comekb.eg

The general mechanism for this transformation is an addition-elimination reaction. europa.eu The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of a carbon-nitrogen double bond (C=N), characteristic of a hydrazone. libretexts.org Given the two carbonyl groups in this compound, the reaction can potentially occur at either site, though the aldehyde group is generally more reactive than the ketone group.

Table 1: General Reaction of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine

Reactant 1Reactant 2ProductReaction Type
Aldehyde or Ketone2,4-Dinitrophenylhydrazine2,4-DinitrophenylhydrazoneAddition-Elimination (Condensation)
Analysis of Stereoisomer Formation (E/Z Isomerism)

The formation of 2,4-dinitrophenylhydrazones from aldehydes and ketones can lead to the creation of stereoisomers, specifically E/Z isomers, due to the restricted rotation around the newly formed C=N double bond. mediresonline.org While purified aldehyde-2,4-dinitrophenylhydrazones often exist as the E-isomer, the presence of both E- and Z-isomers can be observed, particularly under conditions of acid catalysis or UV irradiation. mediresonline.org The different spatial arrangements of the substituents around the C=N bond can result in distinct physical properties, which can complicate analysis. libretexts.orgcore.ac.uk The equilibrium between the E and Z isomers can be influenced by steric and electronic effects of the substituents on both the carbonyl compound and the hydrazine derivative. core.ac.uk For the hydrazone of this compound, the bulky difluorophenyl group and the dinitrophenyl group would be expected to favor the formation of the sterically less hindered isomer.

Reductive Amination for Stereoisomer Resolution

The presence of E/Z isomers in hydrazone derivatives can pose challenges for analytical methods like HPLC, as they may appear as multiple peaks. researchgate.net A strategy to overcome this is the reductive amination of the hydrazone. This process transforms the C=N double bond into a C-N single bond, thereby eliminating the possibility of E/Z isomerism. researchgate.net Reagents such as 2-picoline borane (B79455) have been successfully used for the reductive amination of aldehyde-dinitrophenylhydrazones. researchgate.netnih.gov This reaction converts the hydrazone into a more stable reduced form, which simplifies analysis by providing a single, well-defined peak in chromatographic methods. researchgate.net This approach would be applicable to the 2,4-dinitrophenylhydrazone of this compound to facilitate its quantification and characterization.

Schiff Base Formation and Related Condensations

Similar to hydrazine derivatization, this compound can react with primary amines to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). mediresonline.orguokerbala.edu.iq This condensation reaction is fundamental in organic chemistry and is typically catalyzed by acid. libretexts.org The reaction proceeds through a nucleophilic addition of the amine to a carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine, or Schiff base. libretexts.org

The formation of Schiff bases is a versatile method for synthesizing various heterocyclic compounds and has been applied in the development of compounds with diverse biological activities. nih.govresearchgate.net Given the structure of this compound, it can react with a variety of primary amines to produce a range of Schiff base derivatives with potential applications in medicinal chemistry and material science. mediresonline.orgnih.gov

Table 2: Synthesis of Schiff Bases from Carbonyls and Primary Amines

Carbonyl CompoundPrimary AmineProduct
Aldehyde or KetoneR'-NH₂Schiff Base (Imine)

Degradation and Environmental Transformation Studies

The environmental fate of synthetic chemicals is a critical area of study. For this compound, its degradation would likely be influenced by the reactivity of its functional groups and the stability of the fluorinated aromatic ring. The environmental persistence of fluorinated compounds can be significant due to the strength of the carbon-fluorine bond. juniperpublishers.com However, the presence of functional groups susceptible to chemical or biological attack can lead to transformation. Microbial degradation is a major pathway for the breakdown of many organic compounds in the environment. juniperpublishers.comtaylorfrancis.com

Ozonolysis Pathways and Products

Ozonolysis is a powerful oxidative cleavage reaction that targets carbon-carbon double bonds. libretexts.orgmasterorganicchemistry.com However, ozone can also react with other functional groups, including aldehydes. The reaction of ozone with aldehydes can proceed through two main competitive pathways: abstraction of the acyl hydrogen to form a radical pair, or addition to the carbonyl group to form a five-membered ring intermediate (a tetroxolane). uky.edu Both pathways can ultimately lead to the formation of a carboxylic acid. uky.edu

While the primary application of ozonolysis is the cleavage of alkenes, the aldehyde group in this compound would be susceptible to oxidation by ozone. This could lead to the formation of 2-(2,4-difluorophenyl)glyoxylic acid. The aromatic ring, being less reactive than alkenes, would likely remain intact under typical ozonolysis conditions. masterorganicchemistry.com The study of ozonolysis of such compounds is relevant for understanding their atmospheric chemistry and potential degradation pathways in environments where ozone is present. ambeed.comnih.gov

Role and Applications in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

Aryl glyoxals like 2-(2,4-difluorophenyl)-2-oxoacetaldehyde are exceptional starting materials for creating five- and six-membered heterocyclic rings. nih.govresearchgate.net The dual carbonyl functionality allows for sequential or one-pot multicomponent reactions with various nucleophiles, leading to a diverse range of heterocyclic scaffolds. nih.govnih.gov

The synthesis of imidazole (B134444) derivatives is a significant area of medicinal chemistry due to their wide range of biological activities. nanobioletters.com this compound serves as a key 1,2-dicarbonyl component in the classic Radziszewski reaction and related multicomponent strategies for constructing the imidazole core. uchicago.eduwikipedia.orgnih.gov

In a typical multicomponent reaction, this compound can be condensed with an aldehyde, an amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and sometimes a fourth component to yield highly substituted imidazoles. nih.govresearchgate.netbldpharm.com These reactions are often catalyzed by acids or performed under solvent-free or microwave-assisted conditions to improve efficiency and yield. rsc.orgincb.org The general mechanism involves the initial formation of an imine intermediate, followed by cyclization and subsequent oxidation or rearrangement to form the aromatic imidazole ring. The 2,4-difluorophenyl group is thereby installed at the 2-position of the imidazole ring, a common feature in many biologically active molecules. mdpi.com

Table 1: Representative Multicomponent Synthesis of Imidazoles

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
This compoundAromatic AldehydeAmmonium AcetateAcetic Acid / Heat2,4,5-Trisubstituted Imidazole
This compoundAldehydePrimary AmineLewis Acid / Solvent-free1,2,4,5-Tetrasubstituted Imidazole

The bifunctional nature of this compound also enables its use in the synthesis of other important nitrogen-containing heterocycles such as oxazoles and pyrazines.

Oxazoles: The synthesis of oxazoles can be achieved through various routes, including the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. While not a direct application, this compound can be a precursor to the necessary intermediates. More direct methods involve condensation reactions. For instance, it can react with amides or related compounds under specific catalytic conditions, such as those employing copper or Brønsted acids, to form the oxazole (B20620) ring. nih.govnih.gov

Pyrazines: The synthesis of pyrazines and their fused analogues, quinoxalines, is a standard application for 1,2-dicarbonyl compounds. nih.govacs.org The most common method involves the condensation of this compound with a 1,2-diamine. nih.gov This reaction typically proceeds with high efficiency to form a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous or induced oxidation to the aromatic pyrazine (B50134) system. This method allows for the creation of pyrazines with the 2,4-difluorophenyl substituent, which is valuable for tuning the electronic and biological properties of the final molecule. Another established method is the self-condensation of two molecules of an α-aminocarbonyl compound, which can be derived from the glyoxal (B1671930) precursor. researchgate.net

Beyond imidazoles and pyrazines, this compound is a versatile precursor for a broader range of nitrogen-containing heterocycles. wikipedia.org Its ability to react with various nitrogen-based nucleophiles is central to its utility. For example, reactions with hydrazines can lead to pyridazines, while reactions with amidines can yield pyrimidines. Multicomponent reactions involving this glyoxal, an amine, and an activated alkyne can produce substituted furans and pyrroles. researchgate.net The specific reaction pathway and resulting heterocyclic system depend on the chosen reaction partners and conditions, highlighting the compound's role as a flexible synthon in combinatorial and diversity-oriented synthesis. wikipedia.orgevitachem.com

The electrophilic carbonyl groups of this compound make it a participant in various annulation and cycloaddition reactions. researchgate.net These reactions are powerful methods for constructing cyclic systems.

One notable example is the oxo-Diels-Alder reaction, a type of [4+2] cycloaddition where the aldehyde functionality acts as the dienophile. wikipedia.org In this reaction, this compound can react with a conjugated diene, often catalyzed by a Lewis acid, to form a dihydropyran ring system. wikipedia.org This provides a direct route to six-membered oxygen-containing heterocycles.

Furthermore, aryl glyoxals are known to participate in [4+1] cycloaddition reactions with isocyanides, which, after rearrangement, can lead to substituted lactones. researchgate.net These processes demonstrate the compound's utility in forming both carbocyclic and heterocyclic rings through concerted or stepwise cycloaddition mechanisms. mdpi.com

Table 2: Cycloaddition Reactions Involving Aryl Glyoxal Functionality

Reaction TypeRole of GlyoxalReaction PartnerResulting Ring System
Oxo-Diels-Alder [4+2]Dienophile (Aldehyde)Conjugated DieneDihydropyran
[4+1] Cycloaddition2-Carbon ComponentIsocyanideIminolactone
[3+2] AnnulationElectrophileVinyl Aziridinesγ-Lactam

Building Block for Complex Molecular Scaffolds

The reactivity of this compound makes it an ideal starting point for the synthesis of complex molecular scaffolds, particularly those of pharmaceutical interest. bldpharm.com The 2,4-difluorophenyl group is a common substituent in many modern pharmaceuticals, and this compound provides a direct way to incorporate it into larger, more intricate structures.

It serves as a key intermediate in multicomponent reactions that build complex fused heterocyclic systems in a single step. nih.govresearchgate.net For example, reactions with 4-hydroxycoumarin (B602359) and malononitrile (B47326) can yield pyrano[3,2-c]chromene derivatives. nih.gov Similarly, reactions with 4-hydroxyquinolones and aminoxazoles can produce complex furo[3,2-c]quinolinone scaffolds. nih.gov The compound is also a precursor for piperidine (B6355638) derivatives and pyrazolo[1,5-a]pyrimidines, which are core structures in many biologically active agents. nanobioletters.comnih.gov

Contribution to Carbon-Heteroatom Bond Formation Methodologies

The synthesis of heterocyclic compounds is fundamentally reliant on the formation of carbon-heteroatom bonds, and this compound is an exemplary reagent in this context. acs.orgmdpi.com Its utility stems from the two electrophilic carbonyl carbons, which are reactive sites for nucleophilic attack by heteroatoms like nitrogen and oxygen. nih.gov

The formation of imidazoles, oxazoles, and pyrazines from this precursor showcases key C-N and C-O bond-forming reactions:

Imidazole Synthesis: Involves the formation of two C-N bonds as two different nitrogen nucleophiles (from ammonia/amines) attack the two carbonyl carbons. uchicago.edu

Oxazole Synthesis: Requires the formation of one C-O bond and one C-N bond in the cyclization step.

Pyrazine Synthesis: Involves the formation of two C-N bonds through the reaction of the dicarbonyl with a 1,2-diamine. nih.gov

These transformations are fundamental processes in organic synthesis, and the use of this compound provides an efficient and reliable method for achieving these crucial bond formations. mdpi.comorganic-chemistry.org

Intermediate in Fine Chemical Synthesis

The primary utility of this compound in organic synthesis lies in its role as a precursor for the creation of more complex molecules, particularly heterocyclic compounds. weebly.com Fine chemicals, which are pure, single substances produced in limited quantities, often derive their value from their intricate molecular structures and specialized applications, such as in pharmaceuticals and agrochemicals.

The key to the reactivity of this compound is the presence of the 1,2-dicarbonyl (glyoxal) unit. This functionality is highly reactive and can undergo condensation reactions with a variety of dinucleophiles to form heterocyclic rings. One of the notable applications of this compound is in the synthesis of biologically active 1,2,4-triazine (B1199460) derivatives. weebly.com

1,2,4-Triazines are a class of six-membered heterocyclic compounds containing three nitrogen atoms. They are recognized as important pharmacophores, meaning they are a key structural feature responsible for a drug's biological activity. The general synthesis of 1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an amidrazone or a similar reagent.

In this context, this compound serves as the 1,2-dicarbonyl component. The reaction proceeds by the sequential condensation of the two carbonyl groups with the nitrogen centers of the coreactant, ultimately leading to the formation of the 1,2,4-triazine ring. The 2,4-difluorophenyl substituent is carried into the final product, where the fluorine atoms can significantly influence the biological properties of the resulting molecule, such as its metabolic stability and binding affinity to biological targets.

Advanced Analytical Characterization Research of 2 2,4 Difluorophenyl 2 Oxoacetaldehyde and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9-10 ppm. rsc.org The protons on the difluorophenyl ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling, appearing in the aromatic region (δ 7.0-8.5 ppm). Analysis of related structures, such as 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, shows aromatic protons in similar regions, with multiplets observed between δ 7.20 and δ 8.21 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, two distinct carbonyl carbon signals are anticipated at the low-field end of the spectrum (δ 180-205 ppm), one for the ketone and one for the aldehyde. oregonstate.edu The carbons of the difluorophenyl ring are expected to appear in the δ 105-170 ppm range, with their chemical shifts and splitting patterns significantly influenced by the strong coupling with the attached fluorine atoms (C-F coupling). organicchemistrydata.org For instance, in derivatives like ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carbonyl carbon of the ester group appears at δ 165.45 ppm, while the urea (B33335) carbonyl is at δ 153.48 ppm, and aromatic carbons are observed between δ 101.02 and 146.54 ppm. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO) 9.0 - 10.0 (singlet) 190 - 205
Ketone (C=O) - 185 - 200
Aromatic (C-H) 7.0 - 8.5 (multiplets) 105 - 140 (multiplets due to C-F coupling)
Aromatic (C-F) - 155 - 170 (doublets due to C-F coupling)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. jsta.cl

For this compound, the FT-IR spectrum is expected to show strong, distinct absorption bands characteristic of its functional groups. The most prominent peaks would be from the two carbonyl groups (C=O). The ketone carbonyl stretch typically appears in the range of 1680-1720 cm⁻¹, while the aldehyde carbonyl stretch is found slightly higher, around 1720-1740 cm⁻¹. Another key indicator for the aldehyde is the C-H stretching vibration, which usually presents as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The presence of the difluorophenyl ring would be confirmed by several bands:

C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.

In studies of related derivatives, such as ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, characteristic peaks were observed for N-H stretching (3247, 3116 cm⁻¹), C=O stretching (1720 cm⁻¹), and aromatic components. rsc.org Similarly, FT-IR analysis of a Co-Fe layered double hydroxide (B78521) showed a characteristic O-H stretching band at 3325 cm⁻¹. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium-Weak
Aldehyde C-H Stretch ~2820 and ~2720 Weak
Ketone C=O Stretch 1680 - 1720 Strong
Aldehyde C=O Stretch 1720 - 1740 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Weak
C-F Stretch 1100 - 1300 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The spectrum of this compound is expected to show absorptions arising from the π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups.

The difluorophenyl ring conjugated with the ketone carbonyl group constitutes a significant chromophore. This would likely result in a strong absorption band (π → π) in the range of 240-280 nm. A weaker, longer-wavelength absorption band (n → π), characteristic of the carbonyl groups, is expected around 300-350 nm. The exact position and intensity of these bands can be influenced by the solvent used. researchgate.net For example, spectral studies of a derivative, 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, were conducted to examine its electronic absorption properties. unair.ac.id

Mass Spectrometry (MS, MS/MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). govinfo.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₈H₄F₂O₂), the calculated molecular weight is approximately 186.02 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. slideshare.net The fragmentation pattern for this compound is predictable based on the principles of mass spectrometry for aldehydes and ketones. libretexts.org Key fragmentation pathways include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway. pressbooks.publibretexts.org Loss of the formyl radical (•CHO, 29 Da) would produce a [M-29]⁺ ion corresponding to the 2,4-difluorobenzoyl cation at m/z 157. Alternatively, cleavage can result in the loss of the 2,4-difluorobenzoyl radical (•C₇H₃F₂O, 157 Da) to form the formyl cation (HCO⁺) at m/z 29.

Loss of CO: Aldehydes and ketones can lose a neutral carbon monoxide molecule (28 Da), leading to a [M-28]⁺ peak.

Analysis of low molecular weight carbonyl compounds is often enhanced by derivatization, for instance, with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by LC-MS analysis. longdom.org

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net It detects vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the molecule are often more prominent in the Raman spectrum.

Expected Raman signals include:

Carbonyl Stretching: The C=O stretching vibrations (1680-1740 cm⁻¹) will be present, though they may be weaker than in the IR spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the phenyl ring, typically a strong band around 1000 cm⁻¹, would be a characteristic feature. Aromatic C-C stretching modes around 1600 cm⁻¹ are also expected to be strong.

C-F Vibrations: Signals corresponding to C-F bonds will also be observable.

Studies on related molecules like 2,4-difluorobenzonitrile (B34149) have utilized Raman spectroscopy to perform detailed vibrational assignments, providing a basis for interpreting the spectrum of the title compound. researchgate.net

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or its derivatives, and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods. A reversed-phase C18 column is typically employed, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a gradient elution program. researchgate.net

Detection can be achieved using a UV detector set to a wavelength where the compound absorbs strongly (e.g., the λₘₐₓ from its UV-Vis spectrum). For more selective and sensitive detection, HPLC or UPLC can be coupled with a mass spectrometer (LC-MS). LC-MS allows for the simultaneous separation and mass analysis of the compound, confirming its identity and enabling accurate quantification even in complex matrices.

For volatile derivatives, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used. However, due to the relatively low volatility and potential thermal lability of this compound, LC-based methods are generally preferred. In some cases, pre-column derivatization can be employed to enhance detectability and improve chromatographic behavior, as demonstrated in the analysis of other carbonyl compounds. longdom.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For carbonyl compounds such as this compound, HPLC analysis is often enhanced through derivatization. epa.govnih.gov A common strategy involves reacting the aldehyde with a labeling agent like 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative. nih.govchromatographyonline.com This resulting derivative, such as this compound-2,4-dinitrophenylhydrazone, exhibits strong UV absorbance, typically around 360 nm, which significantly improves detection sensitivity and selectivity. epa.govchromatographyonline.comsigmaaldrich.com

The primary application of HPLC in this context is to assess the purity of the target compound and its derivatives, such as the azole antifungals synthesized from it. rsc.orgnih.gov By separating the main compound from impurities and reaction byproducts, HPLC provides a quantitative measure of purity, which is often required to be 95% or higher for subsequent applications. rsc.org Reversed-phase HPLC, using a C18 column, is the most common mode of separation. nih.govresearchgate.net The mobile phase typically consists of a mixture of acetonitrile and water, sometimes with additives like acids to improve peak shape and resolution. chromatographyonline.comnih.gov

Table 1: Representative HPLC Parameters for Analysis of Carbonyl Derivatives
ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 10-25 cm length, 4.6 mm I.D., 2.7-5 µm particle size) sigmaaldrich.comresearchgate.netresearchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient or isocratic elution sigmaaldrich.comresearchgate.net
Flow Rate1.0 - 2.0 mL/min sigmaaldrich.comrsc.org
DetectorUV-Vis Diode Array Detector (DAD) at 360-365 nm (for DNPH derivatives) epa.govresearchgate.net
Injection Volume10 - 20 µL sigmaaldrich.comresearchgate.net
Column Temperature30 °C rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemijournal.com It is ideally suited for the analysis of volatile and thermally stable compounds. chemijournal.com While this compound itself may have limited thermal stability, GC-MS is invaluable for characterizing more volatile precursors, impurities, or certain derivatives. For instance, it can be used to detect and identify residual solvents or volatile byproducts from its synthesis.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The column separates components based on their boiling points and interactions with the stationary phase. ajrconline.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint for identification. chemijournal.com This technique provides definitive structural information, making it highly effective for confirming the identity of unknown components in a sample mixture. epa.gov For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS offers significantly enhanced separation power. osti.govrsc.org

Table 2: General GC-MS Parameters for Analysis of Organic Compounds
ParameterTypical ConditionReference
ColumnCapillary column (e.g., DB-624, HP-5MS) with dimensions like 30 m x 0.25 mm I.D. nih.gov
Carrier GasHelium or Hydrogen youtube.com
Injection ModeSplit/Splitless epa.gov
Oven ProgramTemperature gradient (e.g., starting at 50°C, ramping to 300°C) rsc.org
Ionization SourceElectron Ionization (EI) or Chemical Ionization (CI) nih.gov
DetectorMass Spectrometer (e.g., Quadrupole, Time-of-Flight) epa.govosti.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional HPLC-MS, offering higher resolution, increased sensitivity, and faster analysis times. researchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. researchgate.net UHPLC-MS/MS is particularly useful for the detailed characterization of this compound and its derivatives, especially when they are present in complex mixtures or at trace levels. researchgate.netnih.gov

The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides an exceptionally high degree of selectivity and structural information. nih.gov After separation on the UHPLC column, eluting compounds are ionized (commonly using electrospray ionization, ESI) and enter the mass spectrometer. nih.gov In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. nih.gov This process, known as multiple reaction monitoring (MRM), is extremely specific and allows for accurate quantification even in the presence of co-eluting interferences. nih.govnih.gov The technique is invaluable for impurity profiling, stability studies, and the characterization of complex reaction products, such as the azole derivatives synthesized from the title compound. nih.govnih.gov

Table 3: Typical UHPLC-MS/MS Parameters for Pharmaceutical Analysis
ParameterTypical ConditionReference
ColumnReversed-Phase C18 or Shield RP18 (e.g., Waters ACQUITY BEH, < 10 cm length, ~2.1 mm I.D., < 2 µm particle size) nih.govnih.gov
Mobile PhaseGradient elution with Acetonitrile and Water (often containing 0.1% formic or acetic acid) nih.govnih.gov
Flow Rate0.3 - 0.5 mL/min nih.govnih.gov
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govnih.gov
Mass AnalyzerTriple Quadrupole (TQ) or Quadrupole Time-of-Flight (QTOF) nih.govsemanticscholar.org
Detection ModeMultiple Reaction Monitoring (MRM) for quantification nih.govnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is indispensable in synthetic organic chemistry for monitoring the progress of a reaction. fishersci.comlibretexts.org In the synthesis of derivatives from this compound, such as in the preparation of azole antifungals, TLC is used to track the consumption of the starting material and the formation of the desired product. rsc.orgsoeagra.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. libretexts.org The plate is then developed in a suitable solvent system (eluent). aga-analytical.com.pl Compounds separate based on their differing affinities for the stationary phase (silica) and the mobile phase (eluent). researchgate.net By observing the spots under UV light or after staining, a chemist can quickly determine if the starting material has been consumed and a new product spot has appeared, indicating that the reaction is complete. rsc.orglibretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify and compare compounds.

Table 4: Example of TLC for Monitoring a Reaction
ParameterDescriptionReference
Stationary PhaseSilica Gel 60 F254 plates aga-analytical.com.pl
Mobile Phase (Eluent)A mixture of nonpolar and polar solvents (e.g., Petroleum Ether/Ethyl Acetate 3:1) rsc.org
ApplicationSpotting of starting material, co-spot (starting material + reaction mixture), and reaction mixture at different time points. libretexts.org
VisualizationUV lamp (254 nm) or chemical staining (e.g., potassium permanganate, iodine vapor). illinois.edu libretexts.orgillinois.edu
Example ObservationReaction is complete when the spot corresponding to this compound (starting material) disappears from the reaction mixture lane and a new spot for the product appears with a different Rf value (e.g., Rf = 0.3). rsc.orglibretexts.org

Advanced Hyphenated Techniques in Characterization

Hyphenated techniques refer to the powerful combination of two or more analytical methods to achieve a more comprehensive analysis of a sample than either technique could alone. ajrconline.orgnih.gov This is typically achieved by coupling a separation technique (like chromatography) with a spectroscopic detection technique (like mass spectrometry). chemijournal.comnih.gov GC-MS and LC-MS are the most prominent examples and are central to the characterization of this compound and its derivatives.

The primary advantage of hyphenation is the ability to resolve complex mixtures into their individual components and then obtain high-quality structural information for each component in a single, automated analysis. ajrconline.orgajpaonline.com This synergy enhances analytical performance by increasing sensitivity, improving resolution, and reducing analysis time. ajrconline.org

Other advanced hyphenated systems include:

LC-NMR-MS: This powerful combination links liquid chromatography with both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. It provides unparalleled structural elucidation capabilities for unknown compounds within a mixture. nih.gov

TG-IR/MS: Thermogravimetric Analysis (TGA) can be hyphenated with Fourier-Transform Infrared Spectroscopy (FTIR) or MS to analyze the gases evolved as a substance is heated. youtube.com This provides information on thermal decomposition pathways and the composition of off-gassed products.

For a versatile chemical intermediate like this compound, these advanced techniques are crucial for ensuring the quality of starting materials, optimizing reaction conditions, identifying impurities, and fully characterizing the structure and purity of the final, often complex, derivatives. researchgate.netresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
This compound hydrate (B1144303)
2,4-Dinitrophenylhydrazine (DNPH)
Acetonitrile
Water
Methanol
Ethyl Acetate
Petroleum Ether
Formic Acid
Acetic Acid
Helium
Hydrogen
Nitrogen
Argon
Potassium Permanganate
Iodine
2,4-Dichloroanisole
Fluconazole
Ketoconazole

Computational and Theoretical Studies on 2 2,4 Difluorophenyl 2 Oxoacetaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecular systems. For 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde, DFT methods are used to determine its optimized geometry, electronic structure, and thermodynamic stability. These calculations involve solving the Kohn-Sham equations for the molecule, which approximates the many-electron system to a more manageable set of one-electron equations. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data, should it become available. While specific DFT studies on this compound are not extensively reported in the literature, the principles of DFT are widely applied to similar aromatic carbonyl compounds. nanobioletters.comnih.gov These studies typically reveal how the interplay of the electron-withdrawing fluorine atoms and the carbonyl groups influences the electron distribution and reactivity of the molecule.

Molecular Modeling and Geometry Optimization

Molecular modeling encompasses the use of computational methods to represent and manipulate molecular structures. For this compound, the initial step in any theoretical study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Computational software utilizes algorithms that iteratively adjust bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. For a molecule like this compound, a key aspect to investigate is the relative orientation of the phenyl ring and the two carbonyl groups. The planarity or non-planarity of the molecule, as well as the rotational barriers around the C-C single bonds, are determined through these optimization procedures. The presence of the two fluorine atoms at positions 2 and 4 of the phenyl ring can induce specific conformational preferences due to steric and electronic effects.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is paramount in determining its chemical behavior. Computational methods provide a suite of descriptors that quantify reactivity.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the electron-withdrawing nature of the fluorine atoms and the carbonyl groups is expected to lower the energies of both the HOMO and LUMO, and the precise energy gap would be a key output of DFT calculations.

ParameterDescriptionTypical Calculated Value (eV) (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.0 to -8.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -3.0
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.0 to 6.0

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential Surface (MEPS)

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deajchem-a.com The MEPS maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net For this compound, the MEPS would likely show negative potential around the oxygen atoms of the carbonyl groups, making them sites for electrophilic interaction. Conversely, the aldehydic proton and regions near the fluorine-substituted carbon atoms might exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govnih.gov It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds. NBO analysis is particularly useful for studying charge transfer interactions, hyperconjugation, and the nature of chemical bonds. For this compound, NBO analysis could quantify the delocalization of electron density from the phenyl ring to the carbonyl groups and the influence of the fluorine substituents on the aromatic system. It can also provide insights into the hybridization of atomic orbitals and the stabilization energies associated with intramolecular charge transfer.

Spectroscopic Property Predictions and Correlations

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

For this compound, theoretical calculations can predict its vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These calculated frequencies, when properly scaled, can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the C=O stretching of the ketone and aldehyde, C-F stretching, and aromatic ring vibrations. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the experimental spectrum. These predictions can help in understanding the electronic transitions responsible for the observed color and photophysical properties of the compound.

Spectroscopic TechniquePredicted PropertyInformation Gained
Infrared (IR) & RamanVibrational Frequencies and IntensitiesIdentification of functional groups (C=O, C-F) and molecular fingerprinting.
UV-Visible (UV-Vis)Electronic Transition Energies (λmax)Understanding of electronic structure and conjugation.
Nuclear Magnetic Resonance (NMR)Chemical Shifts (δ)Elucidation of the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).

Thermodynamic Property Calculations

Detailed thermodynamic property calculations for this compound are not extensively documented in publicly available scientific literature. Computational chemistry, however, provides a robust framework for estimating such properties. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches to predict thermodynamic parameters such as enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy of formation (ΔGf).

These calculations would typically involve geometry optimization of the molecule to find its lowest energy conformation. Following this, frequency calculations are performed to confirm the structure as a true minimum on the potential energy surface and to derive thermochemical data. The results of such theoretical calculations are valuable for understanding the stability and reactivity of the compound.

For illustrative purposes, a hypothetical data table based on typical computational outputs for a molecule of this nature is presented below.

Table 1: Hypothetical Thermodynamic Properties of this compound at 298.15 K and 1 atm

Thermodynamic Property Symbol Hypothetical Value Units
Standard Enthalpy of Formation ΔHf° -450.5 kJ/mol
Standard Gibbs Free Energy of Formation ΔGf° -380.2 kJ/mol
Standard Molar Entropy 350.8 J/(mol·K)

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound were not found in the searched literature.

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms involving this compound can be significantly aided by computational methods. Theoretical studies allow for the exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies, providing insights that are often difficult to obtain through experimental means alone.

For instance, computational approaches could be employed to study the nucleophilic addition to the aldehyde or ketone carbonyl groups, which are key reactive sites in this molecule. By mapping the potential energy surface, researchers can determine the most likely reaction pathways and predict the major products. Methods such as the Nudged Elastic Band (NEB) or intrinsic reaction coordinate (IRC) calculations are often used to confirm the connection between reactants, transition states, and products.

While specific computational studies detailing reaction mechanisms for this compound are not readily found, research on analogous compounds highlights the power of these theoretical tools. For example, computational studies on similar aromatic ketones and aldehydes have been used to understand their reactivity in various organic transformations. These studies often reveal intricate details about the electronic effects of substituents on the aromatic ring and their influence on the reaction barriers and mechanisms.

Table 2: List of Chemical Compounds Mentioned

Compound Name

Reaction Kinetics Research of 2 2,4 Difluorophenyl 2 Oxoacetaldehyde Transformations

Determination of Reaction Rates and Rate Constants

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. For any transformation involving 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde, the reaction rate would be determined by monitoring the change in concentration of the reactant or a product over time. Experimental techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC) are typically employed for this purpose.

The rate constant, k, is a proportionality constant that relates the reaction rate to the concentrations of the reactants. It is a crucial parameter that is unique to a specific reaction at a given temperature. The determination of k for reactions of this compound would require systematic experimentation where the concentrations of reactants are varied and the initial rates are measured.

Table 1: Hypothetical Data for Determining Rate Constant

Experiment Initial [this compound] (mol/L) Initial [Reactant B] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 Rate₁
2 0.20 0.10 Rate₂
3 0.10 0.20 Rate₃

This table illustrates the type of experimental data needed to determine the rate law and calculate the rate constant. The actual values would need to be determined experimentally.

Elucidation of Reaction Order

To determine the reaction order for a transformation of this compound, one would analyze the data from experiments like those outlined in Table 1. By comparing how the initial rate changes when the concentration of one reactant is altered while others are kept constant, the order with respect to each reactant can be deduced.

Influence of Reaction Conditions on Kinetics

The kinetics of chemical reactions are highly sensitive to the conditions under which they are performed. Key factors include temperature, the choice of solvent, and the presence of catalysts.

Temperature: Generally, an increase in temperature leads to an increase in the reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Studying the effect of temperature on the transformations of this compound would involve conducting the reaction at various temperatures and determining the rate constant at each temperature. This would allow for the calculation of the activation energy, providing insight into the energy barrier of the reaction.

Solvents: The solvent can significantly influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. For reactions involving this compound, the polarity and proticity of the solvent would be critical parameters to investigate. A systematic study would involve running the reaction in a range of solvents with varying properties to understand their impact on the reaction kinetics.

Catalysts: A catalyst increases the rate of a reaction without being consumed in the process. Catalysts provide an alternative reaction pathway with a lower activation energy. Investigating the effect of various acid, base, or metal catalysts on the reactions of this compound could reveal pathways to enhance reaction efficiency and selectivity.

Table 2: Investigating the Influence of Reaction Conditions

Condition Variation Expected Observation on Rate Constant (k)
Temperature Increase Increase
Solvent Polarity Varies (e.g., from non-polar to polar) Change (increase or decrease depending on the mechanism)
Catalyst Introduction of an appropriate catalyst Significant Increase

This table provides a conceptual framework for experiments to study the influence of various conditions on the reaction kinetics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde?

  • Methodological Answer : The compound can be synthesized via oxidation of 2-(2,4-difluorophenyl)ethanol using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions, yielding the oxoacetaldehyde derivative. Alternatively, condensation reactions starting from 2,4-difluorobenzaldehyde with glyoxylic acid derivatives under acidic catalysis provide a viable pathway. Similar protocols for chloro analogs (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) highlight the importance of controlled reaction conditions to avoid over-oxidation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Due to its α-ketoaldehyde structure, the compound is sensitive to moisture and oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) at temperatures below -20°C is critical to prevent degradation. Hydrate forms (e.g., 2,4-difluorophenylglyoxal hydrate) require similar conditions to avoid decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Look for characteristic shifts for the difluorophenyl ring (δ ~7.0–7.8 ppm for aromatic protons) and the aldehyde proton (δ ~9.5–10.0 ppm).
  • IR Spectroscopy : Strong carbonyl stretches (C=O) near 1700–1750 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₈H₅F₂O₂) and fragmentation patterns consistent with α-ketoaldehyde cleavage .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) incorporating exact exchange terms are recommended for modeling the electron density and predicting reactivity. Studies on similar fluorinated systems demonstrate that DFT accurately predicts electrophilic sites (e.g., the aldehyde carbonyl) and charge distribution, which correlate with experimental oxidation/reduction potentials .

Q. What experimental strategies resolve contradictions in reported reactivity with nucleophiles?

  • Methodological Answer : Discrepancies in nucleophilic substitution (e.g., at the difluorophenyl ring vs. aldehyde group) can be addressed by:

  • Kinetic Studies : Varying reaction temperatures and solvents (e.g., DMF vs. THF) to identify dominant pathways.
  • Isotopic Labeling : Using deuterated aldehydes to trace reaction intermediates via NMR.
  • Computational Modeling : Comparing activation energies for competing mechanisms (e.g., SNAr at fluorine vs. aldol condensation) .

Q. How does fluorination at the 2,4-positions influence biological activity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity enhances binding affinity to biological targets (e.g., enzymes or receptors) by polarizing the phenyl ring. Comparative studies with non-fluorinated analogs show improved metabolic stability and selectivity in antimicrobial assays. For example, derivatives of this compound are explored in antifungal agents, where fluorination reduces off-target interactions .

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